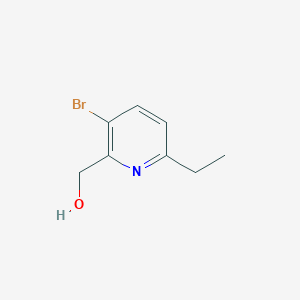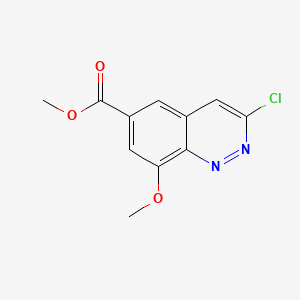
Methyl 3-chloro-8-methoxycinnoline-6-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-chloro-8-methoxycinnoline-6-carboxylate is a chemical compound with the molecular formula C11H9ClN2O3 and a molecular weight of 252.65 g/mol This compound belongs to the cinnoline family, which is a class of heterocyclic aromatic organic compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-chloro-8-methoxycinnoline-6-carboxylate typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the reaction of 3-chloro-8-methoxycinnoline with methyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated purification systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-chloro-8-methoxycinnoline-6-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Hydrolysis: The ester group in the compound can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. Conditions typically involve the use of a base and an organic solvent.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Hydrolysis: Acidic or basic conditions can be employed, often using hydrochloric acid or sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted cinnoline derivatives, while oxidation and reduction reactions can produce different oxidation states of the compound .
Scientific Research Applications
Methyl 3-chloro-8-methoxycinnoline-6-carboxylate has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs.
Materials Science: The compound can be used as a building block in the synthesis of advanced materials with specific properties, such as conductivity or fluorescence.
Biological Research: The compound is used in studies to understand its interactions with biological molecules and its potential as a biochemical tool.
Mechanism of Action
The mechanism of action of Methyl 3-chloro-8-methoxycinnoline-6-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Methyl 3-chloro-8-methoxycinnoline-6-carboxylate: Similar compounds include other cinnoline derivatives with different substituents, such as 3-chloro-8-methoxycinnoline-6-carboxylic acid and 3-chloro-8-methoxycinnoline-6-carboxamide.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxy and ester groups, along with the chlorine atom, make it a versatile compound for various synthetic and research applications .
Properties
Molecular Formula |
C11H9ClN2O3 |
|---|---|
Molecular Weight |
252.65 g/mol |
IUPAC Name |
methyl 3-chloro-8-methoxycinnoline-6-carboxylate |
InChI |
InChI=1S/C11H9ClN2O3/c1-16-8-4-7(11(15)17-2)3-6-5-9(12)13-14-10(6)8/h3-5H,1-2H3 |
InChI Key |
AUSWFRWYDWZTEO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C2C(=CC(=C1)C(=O)OC)C=C(N=N2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




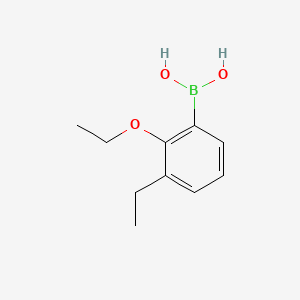


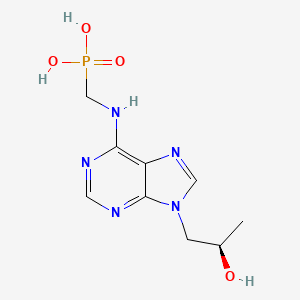

![n-Methyl-2-(4-oxothieno[2,3-d]pyrimidin-3(4h)-yl)acetamide](/img/structure/B14891905.png)
![(3AR,7aS)-2,2-dimethyltetrahydro-4H-[1,3]dioxolo[4,5-c]pyran-6-ol](/img/structure/B14891918.png)
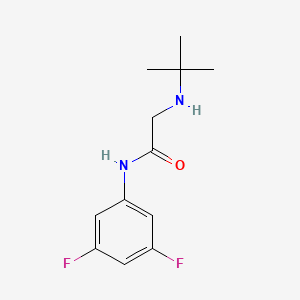
![n-(Pentan-3-yl)-1h-benzo[d]imidazole-5-carboxamide](/img/structure/B14891928.png)
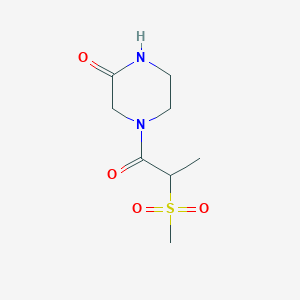
![5-Fluoro-2,2-dimethyl-8-(-2-((3aS,4S,6S,7aR)-3a,5,5-trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborol-2-yl)vinyl)-4H-benzo[d][1,3]dioxin-4-one](/img/structure/B14891948.png)
